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Methyl-d3 Laurate

Cat. No.: B13829180
M. Wt: 217.36 g/mol
InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Analytical and Mechanistic Studies

Deuterium (²H or D), a stable isotope of hydrogen, has become indispensable in a wide range of chemical and biological studies. symeres.comchem-station.com Replacing hydrogen with deuterium in a molecule results in a minimal change to its fundamental chemical properties but introduces a significant mass difference. This mass alteration is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction can be affected by isotopic substitution. chem-station.com This effect is a powerful tool for elucidating reaction mechanisms. symeres.comchem-station.com

In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry-based analyses. Their chemical behavior is nearly identical to their non-labeled counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This enables precise and accurate quantification of the target analyte in complex biological samples. symeres.com Furthermore, deuterium labeling is instrumental in metabolic studies, allowing researchers to trace the fate of molecules in biological systems, providing insights into metabolic pathways, drug metabolism, and nutrient utilization. symeres.comsynmr.in

Overview of Methyl-d3 Laurate as a Model Deuterated Lipid Tracer and Standard

This compound is the methyl ester of lauric acid where the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. impurity.com This specific labeling makes it a valuable tool in lipid research. It is frequently employed as an internal standard in mass spectrometric analysis of lipids, enhancing the accuracy and precision of measurements. As a deuterated lipid tracer, it is used to investigate the metabolic pathways of fatty acids within biological systems. Its similarity in metabolism to the natural, non-deuterated methyl laurate allows for accurate tracking and analysis in metabolic studies.

Historical Context and Evolution of Isotope Tracing Techniques in Scientific Inquiry

The concept of isotopes was first proposed in the early 20th century, with the formal recognition and development of the mass spectrometer by pioneers like J.J. Thomson and F.W. Aston. nih.govsolubilityofthings.com This paved the way for the use of isotopes as tracers in scientific research. Initially, radioactive isotopes gained prominence, but concerns over safety and advancements in mass spectrometry brought stable isotopes, such as deuterium, to the forefront of metabolic research. nih.gov Over the past eight decades, stable isotope tracer methodologies have become increasingly sophisticated, allowing for detailed investigations of metabolism at various levels, from the whole body to individual proteins. nih.gov The continuous development of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been a driving force behind the expanded use of stable isotope tracers in diverse scientific fields. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B13829180 Methyl-d3 Laurate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H26O2

Molecular Weight

217.36 g/mol

IUPAC Name

trideuteriomethyl dodecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

InChI Key

UQDUPQYQJKYHQI-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl D3 Laurate

Spectroscopic Techniques for Isotopic Purity Determination

Several spectroscopic techniques are indispensable for confirming the isotopic purity and the regiospecificity of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a primary tool for assessing deuterium (B1214612) incorporation. In the spectrum of Methyl-d3 Laurate, the characteristic singlet of the protiated methyl group (–OCH₃) at approximately δ 3.65 ppm is absent, confirming successful deuteration. ¹³C NMR can also be used, where the signal for the deuterated methyl carbon will be a multiplet due to C-D coupling.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic purity by analyzing the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net For this compound, the molecular ion peak will be shifted by approximately 3 Da compared to its non-deuterated counterpart. The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) can be used to calculate the isotopic purity. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy can also provide evidence of deuteration. The C-D stretching vibrations of the –OCD₃ group appear in a different region (around 2100–2200 cm⁻¹) compared to the C-H stretches of a protiated methyl group (around 2850–2950 cm⁻¹).

Below is a table summarizing the key spectroscopic differences between Methyl Laurate and this compound.

Technique This compound Methyl Laurate
¹H NMR (δ)Absence of –OCH₃ singlet at ~3.65 ppm–OCH₃ singlet at ~3.65 ppm
IR (cm⁻¹)C–D stretch: 2,100–2,200 C–H stretch: 2,850–2,950
MS (m/z)[M]⁺: ~217.36 [M]⁺: ~214.35

Direct Deuteration Approaches

Chromatographic Methods for Isotopic Homogeneity Verification

Chromatographic techniques, particularly when coupled with mass spectrometry, are vital for verifying the isotopic homogeneity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for separating this compound from any impurities and simultaneously providing mass spectral data to confirm its identity and isotopic enrichment.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) : This technique offers high separation efficiency and accurate mass measurements, making it suitable for the precise determination of isotopic purity. nih.govresearchgate.net It can effectively separate the deuterated compound from non-deuterated and partially deuterated species, allowing for their individual quantification. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity in Deuterated Ester Synthesis

Achieving high yields and selectivity is a primary goal in the synthesis of deuterated esters. The optimization of reaction conditions is crucial for the efficient production of Methyl-d3 Laurate.

For enzymatic esterification reactions, Response Surface Methodology (RSM) can be employed to systematically optimize variables such as enzyme load, the molar ratio of reactants (e.g., deuterated methanol (B129727) to lauric acid), and the concentration of molecular sieves used to remove water. In the case of syntheses using deuterated methylating agents like methyl-d3 iodide, key parameters to control include temperature and the choice of an anhydrous solvent, such as ether or tetrahydrofuran, to prevent hydrolysis of the ester product. The purity of the starting materials, especially the isotopic enrichment of the deuterated reagent, is also a critical factor influencing the final product's isotopic purity.

For more modern catalytic approaches, the choice of catalyst, base, solvent, reaction time, and temperature are all critical parameters that need to be optimized to maximize yield and the degree of deuteration. nih.govacs.orgnih.gov For instance, in some deuteration reactions, the use of specific bases and solvents has been shown to significantly impact the efficiency of deuterium (B1214612) incorporation. beilstein-journals.orgrsc.org

Below is a comparative table of different synthetic methodologies for deuterated methyl esters, highlighting key parameters.

Method Key Reactants Typical Catalyst/Reagent Important Conditions Reported Yields Isotopic Purity
Silver Salt AlkylationSilver Laurate, Methyl-d3 Bromide/Iodide-Anhydrous solvent (e.g., ether) Excellent cdnsciencepub.com>98%
Enzymatic EsterificationLauric Acid, Deuterated Methanol (CD3OD)Lipase (e.g., Novozym 435) Solvent-free, optimized temperature and reactant ratios ~91% (conversion rate) Dependent on CD3OD purity
D₂O Hydrolysis & EsterificationLauroyl Chloride, D₂O, Deuterated Methanol (CD3OD)Acid catalyst for esterificationTwo-step process 70-75% (overall) 90-95%

Mechanistic and Tracer Studies Utilizing Methyl D3 Laurate in Biochemical Systems

Elucidation of Metabolic Pathways and Flux Analysis

Stable isotope tracing is a critical technique for tracking the dynamic changes in metabolite levels within a metabolic network. creative-proteomics.com By introducing a labeled compound like Methyl-d3 laurate, scientists can follow the distribution and turnover rates of metabolites, thereby uncovering key metabolic pathways and their regulatory mechanisms. creative-proteomics.com This approach, known as metabolic flux analysis, provides precise insights into the dynamics of both intracellular and extracellular intermediate metabolites. creative-proteomics.comiitd.ac.in

Investigation of Fatty Acid Beta-Oxidation Mechanisms in Cellular and Microbial Models

Fatty acid β-oxidation is a major metabolic pathway for the breakdown of fatty acids to produce energy. In the context of microbial metabolism, understanding how organisms process fatty acids is crucial.

Chlamydia trachomatis : The obligate intracellular parasite Chlamydia trachomatis relies on its host for essential nutrients, including fatty acids, for its own membrane phospholipid synthesis. nih.gov Mass tracing experiments have demonstrated that isotopically labeled fatty acids, such as lauric acid, are incorporated into C. trachomatis-derived phospholipids (B1166683). nih.gov Studies using deuterated lauric acid (D3-12:0) have shown that in infected HeLa cells, the labeled laurate is elongated to myristate and palmitate, which are then incorporated exclusively into bacterial phospholipids. nih.gov This indicates that C. trachomatis can scavenge host fatty acids and further metabolize them through its own fatty acid synthesis (FASII) pathway. nih.gov The activation of these scavenged fatty acids is facilitated by an acyl-ACP synthetase. nih.gov

Candida tropicalis : The yeast Candida tropicalis is known for its ability to metabolize alkanes and fatty acids. matec-conferences.org The metabolism of these substrates in C. tropicalis involves substrate uptake, intracellular metabolism, and the secretion of products like dicarboxylic acids. matec-conferences.orgresearchgate.net The primary pathway for fatty acid breakdown is β-oxidation, which generates acetyl-CoA. matec-conferences.orgresearchgate.net However, for the production of dicarboxylic acids, the ω-oxidation pathway is more desirable. matec-conferences.orgresearchgate.net Studies on the bioconversion of methyl laurate to dodecanedioic acid (DDDA) have shown that wild-type C. tropicalis can perform this conversion, although the yield is often limited by the competing β-oxidation pathway. matec-conferences.orgresearchgate.netresearchgate.net Using a β-oxidation blocked mutant strain of C. tropicalis significantly improves the production of DDDA from methyl laurate. google.com

Tracing of Fatty Acid Elongation and Desaturation Processes in in vitro Systems

Fatty acid elongation and desaturation are fundamental processes in lipid metabolism, responsible for generating the diverse array of fatty acids required by cells. agrilife.org

Elongation: The synthesis of long-chain fatty acids begins with a C16 fatty acid like palmitate, which is then elongated by the addition of two-carbon units. agrilife.org This process occurs in both the mitochondria and the microsomal system (endoplasmic reticulum). agrilife.org The microsomal system, which is generally more active, utilizes malonyl-CoA as the carbon donor. agrilife.orgnih.gov Tracer studies with labeled precursors are essential to quantify the activity of these elongation systems. nih.gov

Desaturation: The introduction of double bonds into saturated fatty acids is catalyzed by desaturase enzymes. agrilife.org In bovine liver and adipose tissue microsomes, the activity of the Δ9-desaturase system, which converts stearoyl-CoA to oleoyl-CoA, has been investigated using radiolabeled substrates. nih.gov Such studies have revealed tissue-specific differences in desaturase activity, with bovine subcutaneous adipose tissue showing significant activity while the liver shows none. nih.gov

Analysis of Lipid Synthesis and Turnover in Model Organisms and Cell Cultures (Non-Human)

The use of isotopically labeled fatty acids like this compound is instrumental in analyzing the synthesis and turnover of lipids in various non-human model systems. By tracking the incorporation of the labeled methyl group into different lipid species, researchers can gain a quantitative understanding of lipid dynamics.

For instance, in studies of fatty acid metabolism in bovine tissues, labeled malonyl-CoA has been used to measure the rate of fatty acid elongation. nih.gov These experiments provide valuable data on how different breeds of cattle metabolize fatty acids, which has implications for meat and milk quality. nih.gov

Enzyme Kinetics and Reaction Mechanism Studies

The deuterium (B1214612) atoms in this compound can influence the rate of enzymatic reactions, providing a means to study kinetic isotope effects (KIEs). This allows for a deeper understanding of enzyme mechanisms and the rate-limiting steps of reactions. nih.gov

Substrate Utilization and Product Formation Tracing

This compound is an excellent tracer for following the path of a substrate through a series of enzymatic reactions. Its metabolism is similar to that of its non-deuterated counterpart, but the deuterium label allows for precise tracking using mass spectrometry. This enables researchers to accurately measure the rates of substrate consumption and product formation, providing key data for kinetic models.

For example, in the study of fatty acid oxidation by Candida tropicalis, gas chromatography can be used to analyze the utilization of methyl laurate and the production of dodecanedioic acid. researchgate.net This allows for the calculation of yields and provides insights into the efficiency of the bioconversion process. researchgate.net

Isotope Effects in Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.com Primary KIEs are observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. mdpi.com

Application in Lipidomics Research Methodologies (Non-Clinical Focus)

The use of stable isotope-labeled compounds is a cornerstone of modern lipidomics, providing a powerful tool to trace the metabolic fate of lipids and quantify their dynamic changes within complex biological systems. acs.orgnih.gov this compound, with its deuterium-labeled methyl group, serves as a valuable tracer and internal standard in these methodologies. Its incorporation into metabolic pathways allows for the differentiation and quantification of newly synthesized or modified lipids from the pre-existing unlabeled pool. Mass spectrometry (MS) based techniques are central to these analyses, offering high sensitivity and the ability to distinguish between isotopically labeled and unlabeled lipid species based on their mass-to-charge ratios. creative-proteomics.com

This compound is instrumental in the quantitative profiling of specific lipid species, a process critical for understanding lipid metabolism. In lipidomics, accurate quantification is often achieved by spiking samples with a known amount of a stable isotope-labeled internal standard. This compound can be used directly as an internal standard for the analysis of its corresponding fatty acid, lauric acid, or its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the sensitive detection and relative quantification of fatty acids. nih.gov In this method, total lipids are extracted and then transesterified to form fatty acid methyl esters (FAMEs) for analysis. nih.gov By adding this compound as an internal standard, the relative abundance of various fatty acid species can be accurately determined. nih.gov

Direct infusion electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for the quantitative analysis of intact lipid molecules. arvojournals.org In such analyses, the introduction of an internal standard is crucial for correcting variations in ionization efficiency between different lipid classes and for achieving absolute quantification. arvojournals.org For example, in the quantitative profiling of neutral lipids in human meibum, a set of standards, which could include deuterated species, is spiked into the sample to determine absolute amounts (μmol/mg) of individual lipid species like wax esters and cholesteryl esters. arvojournals.org

A "mass-tag" strategy employing deuterated methyl groups provides a sophisticated method for the simultaneous quantification of multiple lipid classes. uu.nl In a study profiling phosphatidylethanolamine (B1630911) (PE) and its methylated derivatives, different aminoglycerophospholipids were chemically methylated using deuterated methyl iodide (CD3I). uu.nl This process created phosphatidylcholine (PC) molecules with class-specific mass shifts, allowing for their distinct identification and quantification in a single mass spectrometric analysis. uu.nl This highlights how deuterated methyl groups, such as the one in this compound, are fundamental to derivatization strategies that enable comprehensive quantitative lipid analysis.

Table 1: Example Data for Quantitative Profiling of Neutral Lipids in Meibum using ESI-MS (Note: This table is illustrative of data obtained from such studies and is based on findings from quantitative lipid profiling research. arvojournals.org)

Lipid SpeciesLipid ClassMean Concentration (μmol/mg)Mass Percentage of Total
CE(18:1)Cholesteryl Ester0.083.5%
CE(24:0)Cholesteryl Ester0.052.2%
WE(42:1)Wax Ester0.125.8%
WE(44:1)Wax Ester0.104.9%
Summed CEsCholesteryl Ester0.9240 ± 2%
Summed WEsWax Ester1.1048 ± 4%

Stable isotope labeling is a key strategy for mapping the complex dynamics of lipid metabolism, enabling researchers to trace the flow of metabolic precursors through various lipid classes and subclasses. acs.orgnih.gov Introducing a labeled fatty acid like lauric acid (deuterated in the form of this compound) into a biological system allows for the tracking of its incorporation into more complex lipids, revealing synthesis, transformation, and degradation pathways. acs.org

A comprehensive workflow for this type of analysis typically involves:

Stable Isotope Labeling: Culturing cells or organisms with a deuterated precursor. acs.orgnih.gov

Lipid Profiling: Utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to analyze lipid extracts. acs.orgnih.gov

Data Processing: Using specialized software to filter and identify the isotopomers (labeled molecules). acs.orglipidmaps.org

This approach allows for a network-wide map of dynamic lipid metabolism. For instance, a study using [U-¹³C]-palmitate in human skeletal muscle cells successfully identified 203 labeled lipid species across 12 different lipid (sub)classes. acs.orgnih.gov This demonstrated that while the total amounts of some lipid classes remained stable, their turnover rates were high, indicating active metabolic processing. acs.orgnih.gov

The LIPID MAPS consortium provides a standardized classification system and shorthand notation for lipids, which is essential for reporting the results of these mapping studies. nih.gov This system allows for the precise annotation of lipid species, including the number of carbon atoms, double bond equivalents, and the presence of isotopic labels. For example, a labeled fatty acid would be annotated with the isotope in square brackets, e.g., FA 18:1[D9]. nih.gov This standardization is critical for comparing data across different studies and building comprehensive maps of the lipidome.

Quantitative Profiling of Specific Lipid Species

Cellular and Subcellular Distribution Studies (Non-Human Models)

Understanding where lipids are stored and metabolized within a cell is crucial to elucidating their function. Deuterated fatty acids, serving as metabolic tracers, are invaluable for mapping their own distribution and the distribution of the lipids they are incorporated into across different organelles in non-human models.

Advanced imaging techniques, such as Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy, can visualize the distribution of deuterated compounds in living cells. cardiff.ac.uk Deuterium's C-D bond vibration occurs in a "silent" region of the cellular Raman spectrum, allowing for highly specific, background-free imaging of the labeled molecules without the need for bulky fluorescent tags. cardiff.ac.uk

Studies using deuterated polyunsaturated fatty acids (D-PUFAs) in cell lines like HT-1080 have used SRS microscopy to track their accumulation. nih.gov These studies revealed that exogenously supplied fatty acids accumulate significantly in the endoplasmic reticulum (ER) and plasma membrane (PM), with additional presence in mitochondria and lipid droplets. nih.gov For example, after a 24-hour treatment, deuterated fatty acids like oleic-d17 acid and arachidonic-d11 acid showed a clear distribution pattern within these specific cellular compartments. nih.gov

High-resolution mass spectrometry can complement these imaging techniques by providing detailed quantitative data on the incorporation of deuterated fatty acids into specific lipid classes within different organelles. A lipidomic analysis of keratinocytes supplemented with bis-allylic deuterated linoleic acid (D2-LA) showed that the label was preferentially incorporated into membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), followed by triglycerides. researchgate.net Notably, the highest relative contribution of D2-LA was found in cardiolipin, a phospholipid exclusively located in the inner mitochondrial membrane, highlighting its role in mitochondrial lipid metabolism. researchgate.net

Table 2: Observed Subcellular Distribution of Deuterated Fatty Acids in Non-Human Cell Models (Based on findings from SRS microscopy and LC-MS analysis in cellular models like HT-1080 and keratinocytes. nih.govresearchgate.net)

Subcellular LocationObserved Accumulation of Deuterated Fatty AcidsPrimary Lipid Classes Incorporating the Label
Endoplasmic Reticulum (ER)HighPhosphatidylcholine (PC), Phosphatidylethanolamine (PE)
Plasma Membrane (PM)HighPhosphatidylcholine (PC), Phosphatidylserine (PS)
MitochondriaModerate to HighCardiolipin (CL), Phosphatidylglycerol (PG)
Lipid DropletsHighTriglycerides (TG), Cholesteryl Esters (CE)
Golgi ApparatusLow to ModeratePhosphatidylinositol (PI)

Degradation and Chemical Conversion Studies of Deuterated Lipids in Controlled Systems

Biodegradation Pathways in Controlled Experimental Systems

Biodegradation is a primary mechanism for the breakdown of FAMEs in the environment. lyellcollection.org Studies consistently show that FAMEs like methyl laurate are readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgeuropa.eu In controlled tests using sewage sludge, mineralization of 60-100% of similar methyl esters to carbon dioxide was observed within 21-28 days. lyellcollection.org

Various microorganisms can metabolize methyl laurate and its analogs through distinct enzymatic pathways. The initial step in bacterial degradation typically involves the hydrolysis of the ester bond by esterase enzymes, yielding a fatty acid (lauric acid) and an alcohol (methanol). mdpi.comresearchgate.net The resulting lauric acid is then commonly catabolized through β-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which enters central metabolic cycles. researchgate.netmatec-conferences.org

Specific examples from controlled studies include:

Yeast Metabolism: The wild-type yeast Candida tropicalis has been shown to convert methyl laurate into dodecanedioic acid (DDDA). matec-conferences.org This transformation occurs via ω-oxidation, an alternative pathway where the terminal methyl group of the fatty acid is hydroxylated, followed by further oxidation to a dicarboxylic acid. matec-conferences.org However, in wild-type strains, the competing β-oxidation pathway is dominant, limiting the yield of DDDA. matec-conferences.org

Bacterial Metabolism: A study involving Achromobacter aegrifaciens and a consortium of Lysinibacillus fusiformis and Pseudomonas synaxantha identified subterminal oxidation as a key mechanism in the biotransformation of rolling oils containing methyl laurate. tandfonline.comresearchgate.net

The degradation rates and pathways can be influenced by the specific microbial species and environmental conditions. lyellcollection.org

The use of Methyl-d3 Laurate is particularly advantageous for studying metabolic pathways. The deuterium (B1214612) label on the methyl group acts as a stable isotopic tracer that can be monitored using techniques like mass spectrometry or Raman microspectroscopy. acs.org

Upon enzymatic hydrolysis of this compound, the ester bond is cleaved to produce lauric acid and deuterated methanol (B129727) (methanol-d3). This labeled methanol-d3 (B56482) can be precisely tracked as it is processed by the cell or released into the surrounding medium.

This tracing capability is crucial for:

Pathway Elucidation: Confirming the initial hydrolytic step and quantifying its rate.

Kinetic Isotope Effects: Investigating how the heavier deuterium isotope affects the rate of enzymatic reactions, which can provide insights into reaction mechanisms.

Metabolic Flow: Following the deuterated fragments through subsequent metabolic steps. The principles of using deuterium labels to track the biosynthesis and turnover of lipids in various organisms are well-established, allowing researchers to understand how different substrates are incorporated into central metabolism. caltech.edunih.gov

Microbial Degradation Mechanisms of Methyl Laurate and Analogs

Abiotic Degradation Processes under Laboratory Conditions

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

The photolytic degradation of methyl laurate under typical environmental conditions is limited. The molecule's structure means it absorbs light in the far UV spectrum, which is outside the range of natural sunlight that reaches the Earth's surface. epa.gov Therefore, direct photolysis in aqueous environments is not considered a significant degradation pathway. epa.gov

However, in the atmosphere, vapor-phase methyl laurate is susceptible to degradation by photochemically-produced hydroxyl radicals. oecd.orgnih.gov The estimated half-life for this indirect photo-oxidation process is approximately 29 to 39 hours, indicating it can be a relevant atmospheric degradation route. oecd.orgnih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of methyl laurate to hydrolysis is highly dependent on pH. epa.gov It is generally stable in neutral water, but the ester bond is susceptible to cleavage under acidic or alkaline conditions. epa.gov For this compound, the rate of hydrolysis is expected to be slower than its non-deuterated counterpart due to the deuterium kinetic isotope effect, which increases the activation energy required to cleave the bond involving the deuterated methyl group.

pH ConditionHalf-LifeTemperatureReference
7 (Neutral)7.28 years (calculated)25 °C oecd.org
9 (Alkaline)5.14 days (experimental)25 °C oecd.org

Photolytic Stability in Model Environments

Catalytic Conversion to Other Hydrocarbon Products in Model Systems

Methyl laurate serves as a key model compound for studying the catalytic conversion of vegetable oil derivatives into high-value hydrocarbons, such as green diesel and bio-jet fuel. mdpi.comaip.org The primary goal of this conversion is deoxygenation—the removal of oxygen atoms from the molecule. This is typically achieved through hydroprocessing in the presence of a catalyst and hydrogen gas, following two main pathways: mdpi.comaip.org

Hydrodeoxygenation (HDO): Removes oxygen as water (H₂O), preserving the original carbon chain length and producing dodecane (B42187) (C12). mdpi.commdpi.com

Decarboxylation/Decarbonylation (DCOx): Removes oxygen as carbon dioxide (CO₂) or carbon monoxide (CO), resulting in a hydrocarbon with one less carbon atom, undecane (B72203) (C11). mdpi.commdpi.com

Numerous studies have investigated different catalysts and supports to optimize the conversion of methyl laurate and the selectivity toward desired hydrocarbon products. Nickel phosphide (B1233454) (Ni₂P) and cobalt phosphide (CoP) have emerged as highly effective catalysts. mdpi.comresearchgate.net The choice of support material (e.g., SiO₂, SAPO-11, HZSM-5) also significantly influences catalytic activity and product distribution by affecting metal dispersion and the acidity of the catalyst. mdpi.comresearchgate.netacs.org

Catalyst/SupportTemperature (°C)Pressure (MPa)Conversion (%)Key Findings/Product SelectivityReference
Ni₂P/SAPO-113603.0~100%Produced a mix of isoundecane and isododecane. Catalyst deactivation was observed over time. acs.org
Ni₂P/SiO₂300–3403.0Highest conversion among tested supports (e.g., Al₂O₃, TiO₂, HY).High selectivity to C11 and C12 hydrocarbons. The SiO₂ support demonstrated a favorable effect on activity. researchgate.net
CoP/Porous Carbon340–4204.0100%CoP favored the DCOx pathway. Higher pyrolysis temperature of the catalyst support increased bio-jet selectivity due to enhanced cracking activity. mdpi.com
Ni/HZSM-52802.0 (H₂)86.2%In a hydrogen atmosphere, conversion was significantly higher than in nitrogen. Products included undecane, dodecane, and isoparaffins. The HDO pathway was favored. mdpi.com

Advanced Research Avenues and Future Directions

Development of Novel Analytical Methodologies Incorporating Methyl-d3 Laurate

The pursuit of greater accuracy and sensitivity in analytical chemistry continues to drive the development of new methodologies. This compound, as a deuterated internal standard, is integral to advancing quantitative analysis, particularly in the field of mass spectrometry (MS).

Stable isotope-labeled compounds like this compound are ideal internal standards because they share very similar chemical and physical properties with their unlabeled counterparts but are distinguishable by their mass difference. buchem.com This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification. In gas chromatography-mass spectrometry (GC-MS) protocols for fatty acid analysis, deuterated standards such as d3-lauric acid are added to samples before extraction and derivatization. lipidmaps.org The ratio of the unlabeled analyte to the labeled standard is then measured to determine the concentration of the target fatty acid. lipidmaps.org

Recent advancements in high-resolution mass spectrometry, such as Orbitrap-based GC-MS, have significantly enhanced the utility of deuterated standards. nih.govresearchgate.net These technologies can resolve the mass difference between deuterated (²H) isotopomers and naturally abundant heavy carbon (¹³C) isotopomers, which can otherwise interfere with detection at lower resolutions. nih.govresearchgate.net This improved resolution allows for the quantification of fatty acid synthesis and flux using lower doses of deuterated tracers, such as deuterated water, making such studies more feasible and less invasive. nih.govresearchgate.net The use of this compound in these high-resolution methods provides a robust framework for quantifying laurate and related fatty acids with unprecedented accuracy.

Future developments may focus on creating certified reference material (CRM) grade this compound to serve as a universal calibrant in standardized clinical and research laboratory protocols. restek.com Furthermore, its incorporation into multi-standard mixes for LC-MS applications could streamline the simultaneous quantification of a broad range of fatty acids. caymanchem.com

Table 1: Role of this compound in Advanced Analytical Methods

Analytical TechniqueRole of this compoundKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Internal StandardCorrects for variability in sample preparation and instrument response; co-elutes with the analyte. lipidmaps.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Internal Standard in mixturesEnables simultaneous quantification of multiple fatty acids in complex biological samples. caymanchem.com
High-Resolution Mass Spectrometry (e.g., Orbitrap GC-MS) Internal Standard & TracerResolves ²H and ¹³C isotopomers, allowing for highly sensitive detection of metabolic flux. nih.govresearchgate.net

Exploration of this compound in Multi-Omics Integration Studies (Non-Clinical)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a holistic understanding of biological systems. nih.gov While static measurements from these different "omics" layers offer valuable snapshots, understanding the dynamic nature of cellular processes requires tracking the flow of molecules through metabolic pathways. buchem.comnih.gov This is where stable isotope labeling, using tracers like this compound, becomes indispensable.

In the context of non-clinical research, this compound can be used in stable isotope-labeling studies to trace the metabolic fate of lauric acid. By introducing the labeled compound into a biological system (e.g., cell culture), researchers can follow the deuterium (B1214612) label as it is incorporated into downstream metabolites. This provides direct, dynamic information on metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov

This "fluxomics" data adds a crucial functional dimension to other omics data. For example:

Genomics/Transcriptomics: If genetic or expression changes are observed in enzymes involved in fatty acid metabolism, flux data from this compound can confirm whether these changes result in an actual alteration of metabolic pathway activity.

Proteomics: Changes in the abundance of metabolic enzymes can be directly correlated with the metabolic flux they control, providing a clearer link between protein levels and their functional consequence. nih.gov

The integration of such dynamic metabolomics data with other omics datasets helps to build more comprehensive and predictive models of cellular function and disease. frontiersin.org It allows researchers to move from identifying correlations to understanding the causal relationships that drive biological processes. nih.gov Future non-clinical studies will likely use this compound and other labeled lipids to investigate the metabolic reprogramming that occurs in various disease models, providing insights that are not achievable through any single omics approach alone. frontiersin.org

Table 2: Integrating Metabolomics Data from this compound with Other Omics

Omics LayerInformation ProvidedIntegration with this compound Data
Genomics DNA sequence, mutations, copy number variations. nih.govLinks genetic variations in metabolic enzymes to functional changes in fatty acid flux.
Transcriptomics Gene expression levels (mRNA). nih.govValidates whether changes in gene expression for lipid-related enzymes translate to altered metabolic activity.
Proteomics Protein abundance and post-translational modifications. nih.govCorrelates the quantity of metabolic enzymes with the actual rate of the reactions they catalyze.
Metabolomics (Fluxomics) Rate of metabolic reactions and pathway activity. nih.govProvides the dynamic, functional output of the cellular machinery encoded by the genome, transcriptome, and proteome.

Computational and Theoretical Modeling of Deuterated Lipid Interactions and Reactions

Computational modeling, particularly molecular dynamics (MD) simulations, has become a powerful tool for investigating the structure and dynamics of lipid membranes. researchgate.net These simulations provide insights at an atomic level of detail that is often inaccessible through experimental methods alone. However, the accuracy of these models relies on their validation against experimental data.

Deuterated lipids are crucial for this validation process. Deuterium nuclear magnetic resonance (²H-NMR) spectroscopy is a key experimental technique that measures the average orientation of carbon-deuterium (C-D) bonds in labeled lipids. researchgate.netacs.org Since bond orientations can be directly calculated from MD simulations, ²H-NMR data provides a powerful benchmark for validating and refining the force fields used in these simulations. acs.orgacs.org

Force fields like CHARMM and GROMOS are sets of parameters that describe the potential energy of a system of atoms and are used to simulate the behavior of molecules like lipids. acs.orgnih.gov The development and parameterization of these force fields for lipids require extensive comparison with experimental data, including deuterium order parameters, to ensure they accurately represent physical reality. acs.orgnih.gov By selectively labeling different positions on a lipid molecule, researchers can probe the structure and dynamics of specific regions, such as the headgroup or the acyl chain, providing detailed data for model refinement.

Q & A

Q. What synthetic methodologies ensure high isotopic purity in Methyl-d3 Laurate, and what analytical techniques are critical for its characterization?

this compound, a deuterated analog of methyl laurate, is synthesized via esterification of d3-labeled methanol with lauric acid under acid catalysis. To achieve high isotopic purity (>98%), researchers must use rigorously anhydrous conditions and deuterated reagents to minimize proton exchange. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuteration at the methyl group, complemented by gas chromatography-mass spectrometry (GC-MS) to assess isotopic enrichment and purity . Differential scanning calorimetry (DSC) can further validate phase behavior compared to non-deuterated analogs.

Q. How do researchers determine the thermophysical properties of this compound for use as a reference standard in isotopic labeling studies?

Key thermophysical properties (e.g., density, viscosity, refractive index) are measured using calibrated instruments such as vibrating-tube densimeters, rotational viscometers, and Abbe refractometers. Experimental protocols involve temperature-controlled binary mixtures with solvents like n-octane or iso-octane, as outlined in studies on non-deuterated methyl laurate . Data are fitted to empirical models (e.g., Redlich-Kister equations) to predict excess molar volumes and viscosity deviations, ensuring reproducibility across labs.

Advanced Research Questions

Q. What computational strategies are effective for modeling the interfacial behavior of this compound in surfactant-graphene systems?

Molecular dynamics (MD) simulations and natural bond orbital (NBO) analysis can elucidate interactions between this compound and layered materials like graphene. For example, sodium laurate’s arrangement in graphite interlayers (studied via NBO orbitals and energy minimization) provides a template for deuterated analogs . Researchers should optimize force fields to account for deuterium’s mass difference, which affects vibrational modes and adsorption kinetics.

Q. How can isotopic labeling with this compound resolve contradictions in biodiesel-diesel blend studies, particularly in diffusion and combustion kinetics?

Deuteration alters molecular mass and bond strength, impacting diffusion coefficients and reaction pathways. Researchers can employ pulsed-field gradient NMR to track diffusion in deuterated vs. non-deuterated blends, addressing discrepancies in prior studies. Combustion analysis via isotope ratio mass spectrometry (IRMS) quantifies ²H incorporation in reaction byproducts, clarifying kinetic isotope effects (KIEs) .

Q. What metadata standards ensure reproducibility in large-scale datasets involving this compound, such as isotopic tracer studies or multi-omics workflows?

Structured metadata should include synthesis conditions (e.g., catalyst type, deuterium source), analytical instrument parameters (e.g., NMR pulse sequences), and environmental controls (e.g., humidity during handling). Frameworks like the Many Microbe Microarrays Database (M3D) model, which curates experimental metadata into computable formats, are adaptable for isotopic studies . Abstracts must detail measured parameters (e.g., "isotopic purity," "thermodynamic deviations") while avoiding overspecification of minor variables .

Methodological Guidance

  • Experimental Design : When studying binary mixtures, replicate methods from methyl laurate/n-octane systems , substituting deuterated analogs. Use redundancy in measurements (e.g., triplicate GC-MS runs) to mitigate isotopic heterogeneity.
  • Data Contradiction Analysis : Apply sensitivity analysis to isolate variables (e.g., humidity effects on deuteration) and leverage computational tools (e.g., M3D’s raw data dumps) for cross-study comparisons .
  • Literature Review : Prioritize studies that explicitly report isotopic labeling protocols or thermodynamic modeling, avoiding non-peer-reviewed sources.

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